molecular formula C19H18N4O4S B6455795 2-(2,5-dimethylphenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 2549063-04-7

2-(2,5-dimethylphenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6455795
CAS No.: 2549063-04-7
M. Wt: 398.4 g/mol
InChI Key: VEPRPICVXIESHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiadiazine core substituted with a 2,5-dimethylphenyl group at position 2 and a 5-methyl-1,2,4-oxadiazole moiety at position 4 via a methylene linker.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-12-8-9-13(2)16(10-12)23-19(24)22(11-18-20-14(3)27-21-18)15-6-4-5-7-17(15)28(23,25)26/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPRPICVXIESHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=NOC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,5-dimethylphenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that incorporates a benzothiadiazine core and an oxadiazole moiety. The presence of the oxadiazole ring is particularly significant as it is associated with various biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antibacterial properties. For instance, compounds similar to the one have been tested against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are crucial for determining the effectiveness of these compounds.

Bacterial Strain MIC (µg/mL) Standard Drug Standard MIC (µg/mL)
Staphylococcus aureus100Gentamicin10
Escherichia coli50Gentamicin10
Klebsiella pneumoniae75Gentamicin10
Bacillus cereus100Gentamicin10

The compound demonstrated effective antibacterial activity against E. coli and K. pneumoniae, indicating its potential as an antimicrobial agent .

Anticancer Activity

The benzothiadiazine derivatives have shown promise in anticancer research. Studies have indicated that similar compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In a recent study on related compounds, it was observed that certain benzothiadiazine derivatives reduced the viability of cancer cell lines by more than 70% at concentrations of 50 µM. The mechanism involved the modulation of apoptotic pathways and inhibition of specific kinases involved in cell growth .

The biological activity of the compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The oxadiazole moiety is known to interfere with enzyme functions or receptor activities, which can lead to therapeutic effects such as:

  • Antibacterial Effects: Disruption of bacterial cell wall synthesis or function.
  • Anticancer Effects: Induction of apoptosis through caspase activation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Benzothiadiazine Diuretics

Chlorothiazide (a prototypical benzothiadiazine diuretic) and newer derivatives share the benzothiadiazine core but lack the oxadiazole substituent. Key differences include:

Property Target Compound Chlorothiazide Newer Benzothiadiazines
Substituents 2,5-Dimethylphenyl; 5-methyl-oxadiazole-methyl Unsubstituted or simple Cl groups Lipophilic groups (e.g., CF₃, CH₃)
Lipoid Solubility Likely high (due to methyl/oxadiazole groups) Low High
Potency Undocumented; oxadiazole may enhance membrane penetration Moderate Higher (due to solubility)
Potassium Depletion Risk Unknown; structural modifications may mitigate High Reduced in newer derivatives

The oxadiazole moiety in the target compound could improve bioavailability compared to chlorothiazide, akin to lipophilic modifications in newer diuretics. However, its diuretic efficacy remains speculative without direct data.

Comparison with PDE4-Targeting Benzothiadiazines

Compounds like 8 and 13 (from ) feature a 2,1,3-benzothiadiazine core with bulky 3,5-di-tert-butyl-4-hydroxybenzyl groups at N1. Contrasts with the target compound:

Property Target Compound Compound 13 ()
Core Structure 1λ⁶,2,4-Benzothiadiazine (oxidized sulfur) 2,1,3-Benzothiadiazine
Key Substituents Oxadiazole-methyl; 2,5-dimethylphenyl 3,5-di-tert-butyl-4-hydroxybenzyl
PDE4 Inhibition Not tested; oxadiazole may modulate binding IC₅₀ ~1–5 µM (selective for PDE4)
Antioxidant Activity Unreported Significant (hydroxybenzyl group)

The target compound’s oxadiazole group could enhance electronic interactions with PDE4’s catalytic domain, but its lack of antioxidant substituents (e.g., phenolic –OH) may limit secondary therapeutic benefits observed in Compound 13 .

Comparison with Oxadiazole-Containing Analogs

describes 1,3,4-oxadiazole derivatives (e.g., 5a-f) with triazole-linked pharmacophores. While these lack the benzothiadiazine core, their oxadiazole rings share synthetic and stability profiles:

Property Target Compound Compound 5a-f ()
Synthetic Precursor Not specified (Z)-3-Benzylidene phthalide
Oxadiazole Position 5-Methyl at position 3 of 1,2,4-oxadiazole Varied aryl/amino substitutions
Therapeutic Target Hypothetical: PDE4 or diuresis Unspecified (likely antimicrobial)

The target compound’s 5-methyl substitution on the oxadiazole may confer greater metabolic stability compared to aryl-substituted analogs, which are prone to oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.